Ellipticine Demonstrates 2.6-Fold Higher Cytotoxicity Than 9-Hydroxyellipticine in MCF-7 Breast Adenocarcinoma Cells
In a direct comparative study using MCF-7 human breast adenocarcinoma cells, ellipticine exhibited an IC50 value of 1.25 μmol L⁻¹, which is 2.6-fold lower (more potent) than the IC50 of 3.25 μmol L⁻¹ for its primary hepatic metabolite 9-hydroxyellipticine under identical assay conditions [1]. The 7-hydroxyellipticine isomer showed no detectable cytotoxicity, confirming that the specific 9-hydroxylation pattern reduces, rather than enhances, potency in this cell line [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.25 μmol L⁻¹ |
| Comparator Or Baseline | 9-Hydroxyellipticine: 3.25 μmol L⁻¹; 7-Hydroxyellipticine: No detectable toxicity |
| Quantified Difference | Ellipticine is 2.6-fold more potent than 9-hydroxyellipticine |
| Conditions | MCF-7 human breast adenocarcinoma cells, MTT assay |
Why This Matters
This quantitative potency difference dictates that ellipticine cannot be replaced by 9-hydroxyellipticine in MCF-7-based cytotoxicity studies without a 2.6-fold activity reduction.
- [1] Bořek-Dohalská L, Frei E, Stiborová M. DNA Adduct Formation by the Anticancer Drug Ellipticine and Its Hydroxy Derivatives in Human Breast Adenocarcinoma MCF-7 Cells. Collect Czech Chem Commun. 2004;69(3):603-615. View Source
